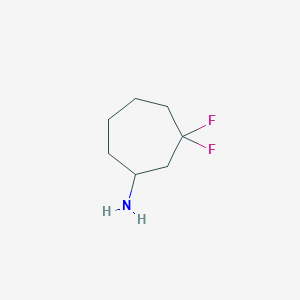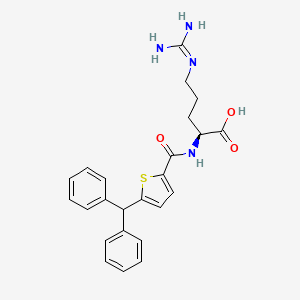
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine is a synthetic compound that combines a thiophene ring with a benzhydryl group and an L-arginine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzhydrylthiophene-2-carbonyl)-L-arginine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a benzhydryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with L-Arginine: The final step involves coupling the (5-Benzhydrylthiophene-2-carbonyl) moiety with L-arginine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzhydryl group can be reduced to a benzyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5-Benzhydrylthiophene-2-carbonyl)-L-arginine involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the L-arginine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Benzhydrylthiophene-2-carbonyl)-L-lysine: Similar structure but with L-lysine instead of L-arginine.
(5-Benzhydrylthiophene-2-carbonyl)-L-histidine: Contains L-histidine instead of L-arginine.
Uniqueness
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine is unique due to the presence of the L-arginine moiety, which can interact with specific biological targets differently compared to other amino acids. This uniqueness may confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H26N4O3S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(2S)-2-[(5-benzhydrylthiophene-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H26N4O3S/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)/t18-/m0/s1 |
Clave InChI |
XYFDAJRUBYOTRD-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(S3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(S3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
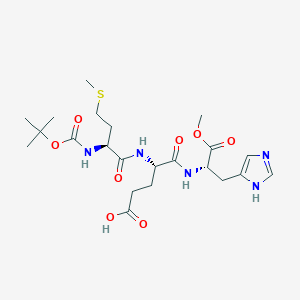
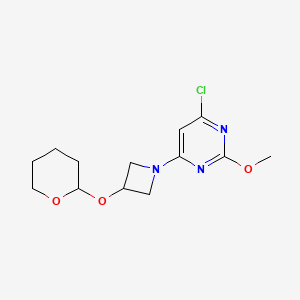
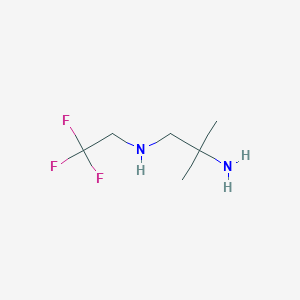

![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)

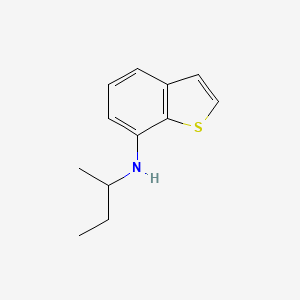
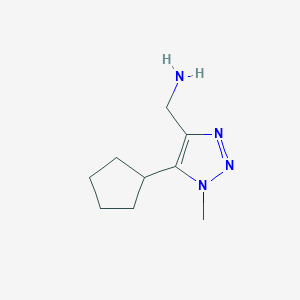
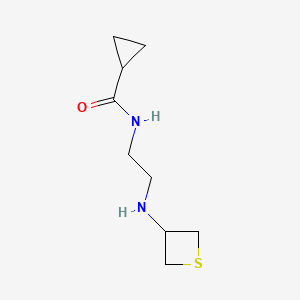
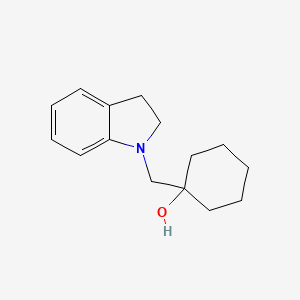
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
